molecular formula C17H22N4O5S B1651169 ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1239714-31-8

ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B1651169
CAS No.: 1239714-31-8
M. Wt: 394.4
InChI Key: UZDAWQOSQPQBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[4-(diethylcarbamoyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base.

    Carbamoylation: The diethylcarbamoyl group is introduced through a reaction with diethylcarbamoyl chloride.

    Esterification: The final step involves esterification to form the ethyl ester of the pyrazole carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-(diethylcarbamoyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 5-{[4-(diethylcarbamoyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-phenylpyrazole-4-carboxylate: Similar structure but lacks the sulfamoyl and diethylcarbamoyl groups.

    Ethyl 1H-pyrazole-4-carboxylate: A simpler pyrazole derivative used in various synthetic applications.

Uniqueness

Ethyl 5-{[4-(diethylcarbamoyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is unique due to the presence of both the sulfamoyl and diethylcarbamoyl groups, which confer specific chemical and biological properties not found in simpler pyrazole derivatives. This makes it a valuable compound for specialized applications in medicinal chemistry and material science.

Properties

CAS No.

1239714-31-8

Molecular Formula

C17H22N4O5S

Molecular Weight

394.4

IUPAC Name

ethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C17H22N4O5S/c1-4-21(5-2)16(22)12-7-9-13(10-8-12)20-27(24,25)15-14(11-18-19-15)17(23)26-6-3/h7-11,20H,4-6H2,1-3H3,(H,18,19)

InChI Key

UZDAWQOSQPQBJW-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OCC

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OCC

Origin of Product

United States

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